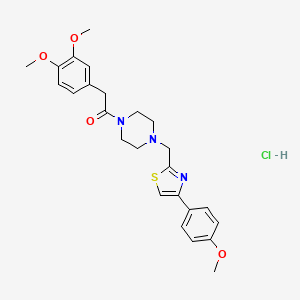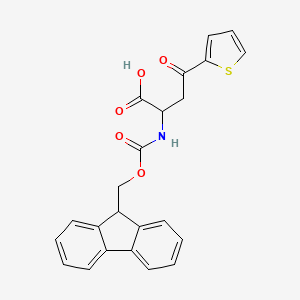
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(thiophen-2-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(thiophen-2-yl)butanoic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The molecule also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .
Synthesis Analysis
The synthesis of this compound could involve the reaction of various carbonyl compounds (aldehydes or ketones) in the presence of a reducing agent like sodium cyanoborohydride to form secondary or tertiary amines .Molecular Structure Analysis
The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, an amino acid backbone, and a thiophene ring. The Fmoc group is a protective group used in peptide synthesis. The thiophene ring is a five-membered aromatic ring with one sulfur atom .Chemical Reactions Analysis
The aromatic ring (9H-fluoren-9-yl) can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, sulfonation, or Friedel-Crafts reactions, depending on the reagents and conditions applied .Applications De Recherche Scientifique
Enzyme-activated Surfactants
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, which share structural similarities with the compound , have been utilized as surfactants for carbon nanotubes. These surfactants are then converted into enzymatically activated CNT surfactants that create homogeneous aqueous nanotube dispersions under constant and physiological conditions, illustrating the compound's role in nanotechnology and material science (Cousins et al., 2009).
Peptide Synthesis
The compound's structure is essential for the synthesis of oligomers derived from amide-linked neuraminic acid analogues. N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids have been prepared, with these monomer units being incorporated into solid-phase synthesis leading to efficient synthesis of oligomers (Gregar & Gervay-Hague, 2004).
Liquid Crystallinity
The compound contributes to the study of liquid crystallinity, where the liquid crystallinity values of 2-fluorenyl 4-alkyl (pentadecyl, n-, or s-butyl)-benzoates were compared, indicating its importance in the development of liquid crystal technology (Yamamoto et al., 2005).
Material Science and Nanotechnology
The self-assembly capabilities of Fmoc variants of this compound have been explored, revealing controlled morphological changes in self-assembled structures formed by these compounds. This adaptability is crucial for designing novel self-assembled architectures with applications in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).
Anti-inflammatory Applications
Though not directly applicable to the initial compound, related research on N-(fluorenyl-9-methoxycarbonyl) amino acids demonstrates a broad spectrum of anti-inflammatory activity. These findings suggest potential biomedical applications for similar compounds, focusing on their mechanism of action and therapeutic potential in inflammatory diseases (Burch et al., 1991).
Orientations Futures
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-thiophen-2-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5S/c25-20(21-10-5-11-30-21)12-19(22(26)27)24-23(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,24,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCJLZJWPCZPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)C4=CC=CS4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(thiophen-2-yl)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

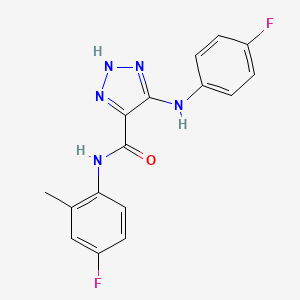

![(E)-N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2569269.png)
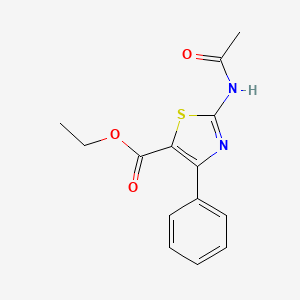

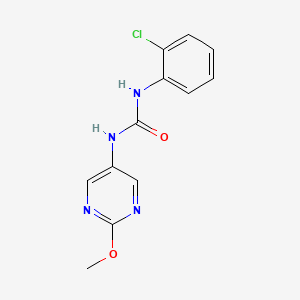

![2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B2569279.png)
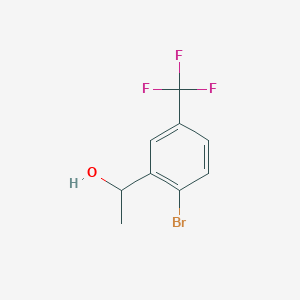
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2569283.png)
![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2569284.png)


